

Toxicological Profile of Metconazole and its Deuterated Analog: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Metconazole-d6

Cat. No.: B12392486

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metconazole is a broad-spectrum triazole fungicide widely used in agriculture. Its primary mode of action is the inhibition of ergosterol biosynthesis in fungi, a crucial component of their cell membranes. In mammals, metconazole primarily targets the liver, inducing effects through the inhibition of cytochrome P450 enzymes and interaction with nuclear receptors. This guide provides a comprehensive overview of the toxicological profile of metconazole, summarizing key findings from a range of studies. Due to a lack of publicly available data, the toxicological profile of its deuterated analog is discussed in the context of the known effects of deuterium substitution on drug metabolism and toxicity, highlighting a significant data gap for this specific compound. All quantitative data are presented in structured tables, and detailed experimental protocols based on international guidelines are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to Metconazole

Metconazole is a systemic fungicide that belongs to the triazole class of chemicals.^[1] It is effective against a wide range of fungal pathogens in various crops.^[1] Its mechanism of action involves the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.^[2] This disruption of ergosterol synthesis leads to fungal cell death.^[1]

Deuterated Analog of Metconazole

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic and toxicological properties of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes. This can lead to increased drug exposure, a longer half-life, and potentially altered toxicity profiles, sometimes resulting in reduced toxicity by minimizing the formation of toxic metabolites.

Currently, there is a significant lack of publicly available toxicological data specifically for the deuterated analog of metconazole. Therefore, its toxicological profile cannot be detailed with the same level of certainty as the parent compound. The information presented in this guide for the deuterated analog is based on the general principles of how deuteration can affect the metabolism and toxicity of xenobiotics. Further research is imperative to establish a definitive toxicological profile for deuterated metconazole.

Toxicological Profile of Metconazole

The toxicological database for metconazole is extensive, with studies conducted across various species and endpoints to assess its potential hazards to human health and the environment.

Acute Toxicity

Metconazole exhibits low acute toxicity via the oral, dermal, and inhalation routes.^[1] It is moderately toxic to rats and highly toxic to mice when administered as a single oral dose.^[1] It is a moderate eye irritant but not a skin irritant or a skin sensitizer.^[1]

Table 1: Acute Toxicity of Metconazole

Study Type	Species	Route	Results	Reference
Acute Oral Toxicity	Rat	Oral	LD50: Moderately Toxic	[1]
Acute Oral Toxicity	Mouse	Oral	LD50: Highly Toxic	[1]
Acute Dermal Toxicity	Rat, Rabbit	Dermal	LD50: Low Toxicity	[1]
Acute Inhalation Toxicity	Rat	Inhalation	LC50: Low Toxicity	[1]
Eye Irritation	Rabbit	Ocular	Moderately Irritating	[1]
Dermal Irritation	Rabbit	Dermal	Non-irritating	[1]
Dermal Sensitization	Guinea Pig	Dermal	Not a sensitizer	[1]

Subchronic and Chronic Toxicity

Repeated-dose studies have identified the liver as the primary target organ for metconazole toxicity in mammals.[3][4] Effects observed in subchronic and chronic studies in rats, mice, and dogs include increased liver weights, hepatocellular hypertrophy, and vacuolation.[3][5] Other effects noted at higher doses include changes in the spleen, kidneys, and blood parameters.[3] [4] In a 90-day study in dogs, cataracts were observed at the highest dose tested.[4]

Table 2: Subchronic and Chronic Toxicity of Metconazole

Study Type	Species	Duration	Key Findings	NOAEL/LOAEL	Reference
28-Day Oral Toxicity	Rat	28 days	Decreased body weight, increased liver and kidney weight, hepatocellular hypertrophy and vacuolation.	LOAEL = 90.5 mg/kg/day	[5]
90-Day Oral Toxicity	Rat	90 days	Increased spleen weight and hepatic vacuolation.	LOAEL = 19.2 mg/kg/day	[3]
Chronic Oral Toxicity	Rat	2 years	Increased liver weights, hepatocellular lipid vacuolation, and centrilobular hypertrophy.	LOAEL = 13.1 mg/kg/day	[5]
Chronic Oral Toxicity	Dog	1 year	Decreased body weight gain, increased Kupffer cell pigmentation, increased alkaline phosphatase activity.	-	[4]

Carcinogenicity

Metconazole has been classified as "not likely to be carcinogenic to humans".^[5] While liver tumors were observed in mice, they were determined to occur through a non-genotoxic, mitogenic mode of action.^[5] No treatment-related increases in tumors were observed in rat carcinogenicity studies.^[4]

Table 3: Carcinogenicity of Metconazole

Species	Duration	Findings	Classification	Reference
Mouse	18 months	Liver tumors observed (non-genotoxic mode of action)	Not likely to be carcinogenic to humans	^[5]
Rat	2 years	No treatment-related increase in tumors	Not likely to be carcinogenic to humans	^[4]

Genotoxicity

Metconazole is considered to be non-genotoxic.^[6] It has tested negative in a battery of in vitro and in vivo genotoxicity assays, including the Ames test for bacterial reverse mutation.^[6]

Table 4: Genotoxicity of Metconazole

Assay Type	System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames Test)	S. typhimurium	With and Without	Negative	[6]
In vitro Chromosomal Aberration	Mammalian Cells	With and Without	Negative	[6]
In vivo Micronucleus Test	Rodent Bone Marrow	N/A	Negative	[6]

Reproductive and Developmental Toxicity

Developmental effects with metconazole have been observed in rats and rabbits, but generally at dose levels that also caused maternal toxicity.[3] In rats, skeletal variations were seen in the presence of maternal toxicity.[3] In rabbits, increased post-implantation loss and reduced fetal body weights occurred at maternally toxic doses.[3] A two-generation reproduction study in rats showed offspring toxicity only at the highest dose tested, which also produced parental toxicity.[3] The fetus appears to be more sensitive to metconazole than the adult animal.[1]

Table 5: Reproductive and Developmental Toxicity of Metconazole

Study Type	Species	Key Findings	NOAEL/LOAEL (Developmental)	Reference
Developmental Toxicity	Rat	Skeletal variations at maternally toxic doses.	-	[3]
Developmental Toxicity	Rabbit	Increased post-implantation loss and reduced fetal body weights at maternally toxic doses.	NOAEL: 4 mg/kg bw/day	[7]
Two-Generation Reproduction	Rat	Offspring toxicity (reduced body weights, decreased viability) only at parentally toxic doses.	-	[3]

Ecotoxicity

Metconazole is classified as toxic to aquatic life with long-lasting effects.[8] It is moderately to highly toxic to fish and aquatic invertebrates. It is also toxic to algae. Metconazole is persistent in the environment.[8]

Table 6: Ecotoxicity of Metconazole

Organism	Test Type	Endpoint	Value	Reference
Fish (Rainbow Trout)	Acute	96-hr LC50	Moderately Toxic	[4]
Aquatic Invertebrate (Daphnia magna)	Acute	48-hr EC50	Highly Toxic	[4]
Algae	Growth Inhibition	72-hr EC50	Toxic	[4]
Earthworm	Acute	14-day LC50	-	[4]
Bird (Bobwhite Quail)	Acute Oral	LD50	Slightly Toxic	[4]

Experimental Protocols

The toxicological evaluation of metconazole has been conducted following internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).

General Study Design

A typical toxicology study involves the administration of the test substance to laboratory animals at various dose levels, including a control group that does not receive the substance. Key parameters such as clinical signs, body weight, food consumption, hematology, clinical chemistry, and organ weights are monitored. At the end of the study, a comprehensive necropsy and histopathological examination of tissues are performed.

Caption: A generalized workflow for a typical in vivo toxicology study.

Key Experimental Methodologies

- **Acute Oral Toxicity (OECD 423/OCSPP 870.1100):** This study is typically conducted in rats or mice. The test substance is administered by oral gavage in a single dose. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. The LD50 (lethal dose for 50% of the animals) is determined.

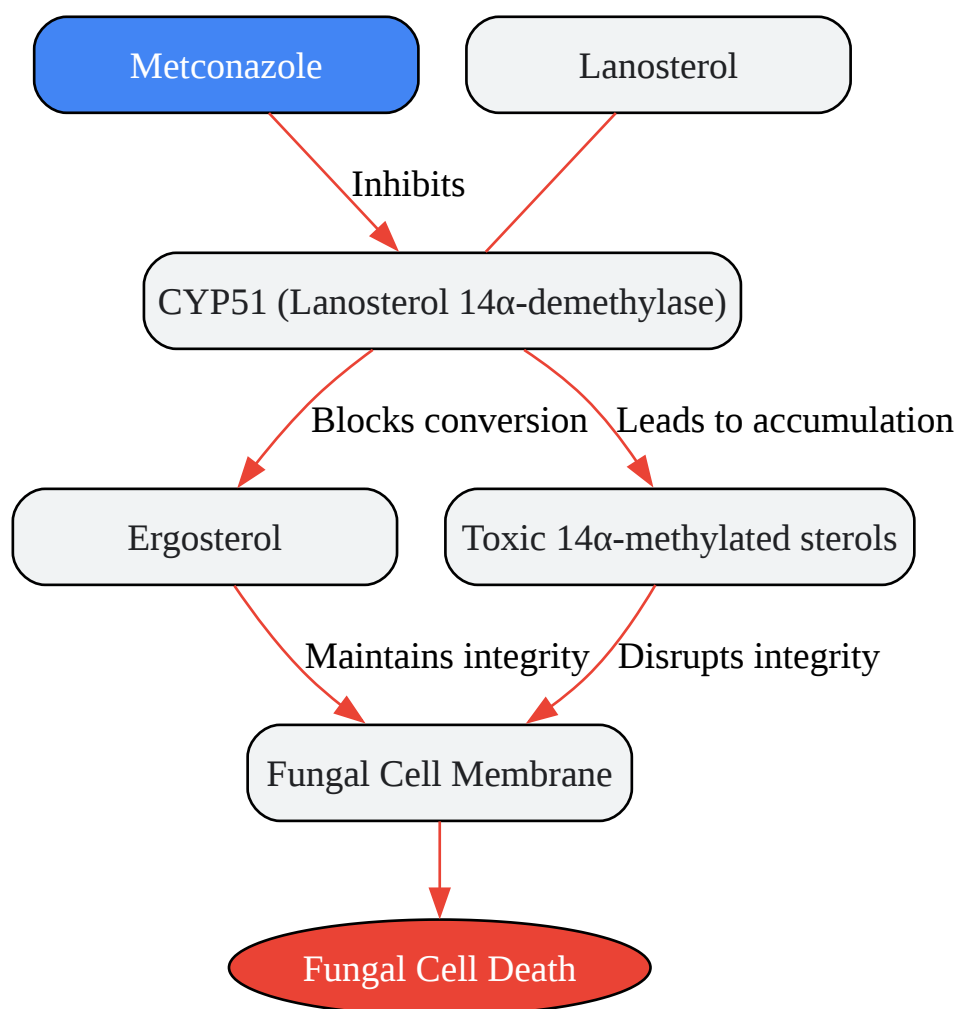
- Chronic Toxicity/Carcinogenicity (OECD 452/451, OCSP 870.4100/870.4200): These long-term studies (typically 2 years in rats, 18 months in mice) involve daily administration of the test substance in the diet or by gavage. The studies are designed to identify chronic toxicity and potential carcinogenicity.[\[9\]](#)
- Bacterial Reverse Mutation Test (Ames Test) (OECD 471/OCSP 870.5100): This in vitro assay uses strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in the histidine or tryptophan operon, respectively.[\[10\]](#) The test substance is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 mix).[\[10\]](#) A positive result is indicated by a significant increase in the number of revertant colonies.[\[10\]](#)
- In Vitro Chromosomal Aberration Test (OECD 473/OCSP 870.5375): Cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes) are exposed to the test substance with and without metabolic activation.[\[11\]](#) Cells are harvested at metaphase and analyzed for chromosomal abnormalities.[\[11\]](#)
- Reproductive and Developmental Toxicity (OECD 416/414, OCSP 870.3800/870.3700):
 - Two-Generation Reproduction Toxicity Study (OECD 416): The test substance is administered to male and female animals (usually rats) for one generation before mating, during mating, gestation, and lactation. The F1 generation is also exposed and mated to produce an F2 generation. The study assesses effects on fertility and reproductive performance.
 - Prenatal Developmental Toxicity Study (OECD 414): Pregnant animals (usually rats and rabbits) are dosed with the test substance during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.[\[12\]](#)
- Ecotoxicity Tests:
 - Algal Growth Inhibition Test (OECD 201): The growth of a selected algal species is monitored over 72 hours in the presence of various concentrations of the test substance.
 - *Daphnia* sp. Acute Immobilisation Test (OECD 202): The mobility of *Daphnia magna* is observed over 48 hours of exposure to the test substance.

- Earthworm Acute Toxicity Test (OECD 207): Earthworms are exposed to the test substance in artificial soil for 14 days, and mortality and sublethal effects are assessed.

Mechanism of Action and Signaling Pathways

Fungal Toxicity: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of metconazole in fungi is the inhibition of the cytochrome P450 enzyme lanosterol 14 α -demethylase (CYP51).[13] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity and integrity.[13] The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14 α -methylated sterols, resulting in impaired cell membrane function and ultimately, fungal cell death.[14]



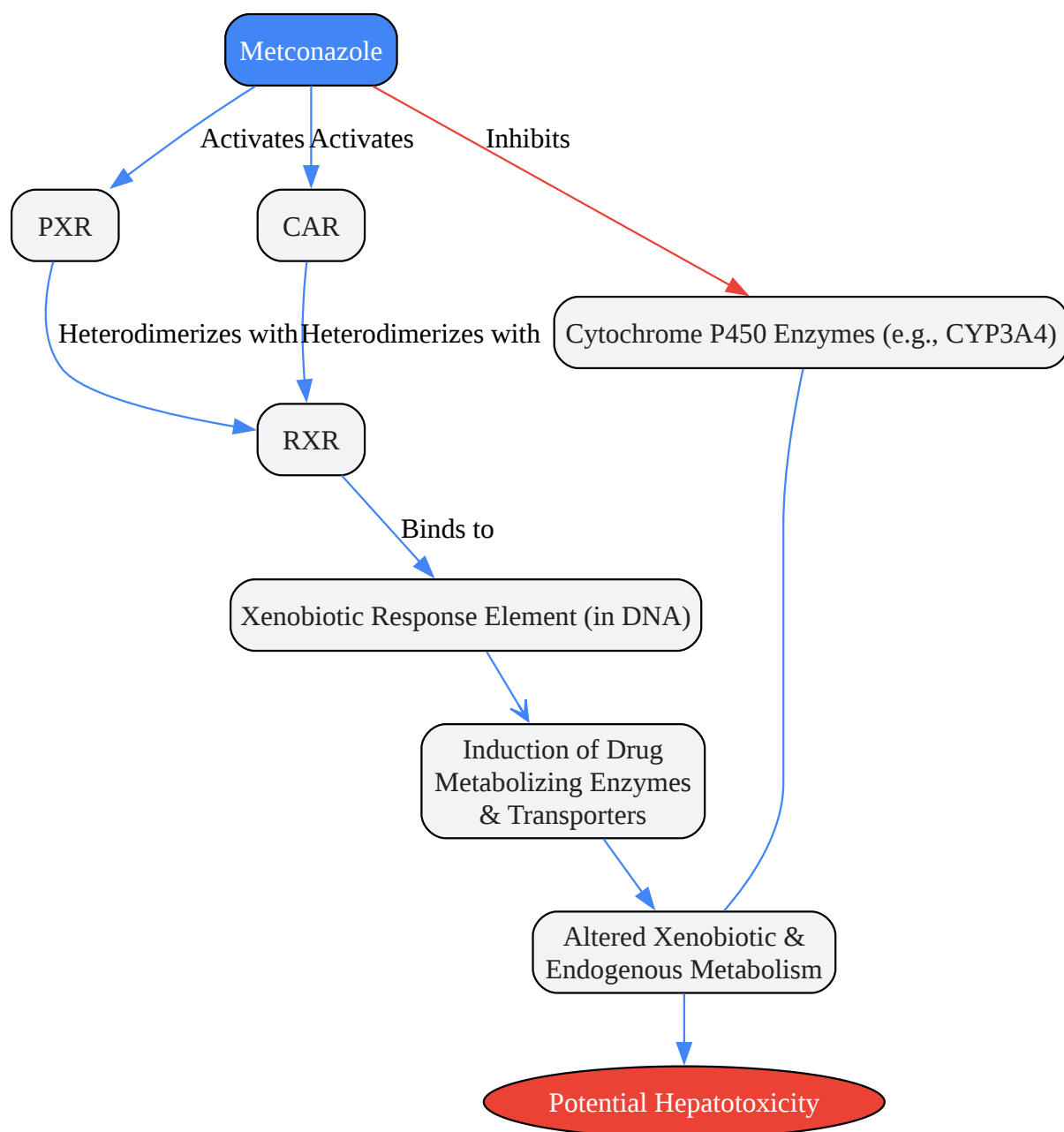
[Click to download full resolution via product page](#)

Caption: Mechanism of action of Metconazole in fungal cells.

Mammalian Toxicity: Cytochrome P450 Inhibition and Nuclear Receptor Activation

In mammals, the toxicological effects of metconazole, particularly in the liver, are linked to its interaction with cytochrome P450 (CYP) enzymes and nuclear receptors.^[15] While the inhibition of fungal CYP51 is specific, triazole fungicides can also inhibit mammalian CYP enzymes, which are crucial for the metabolism of a wide range of endogenous and exogenous compounds.^[16] Inhibition of these enzymes can lead to altered drug metabolism and potential drug-drug interactions.^[17]

Furthermore, triazole fungicides, including metconazole, have been shown to activate nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).^{[18][19]} These receptors are key regulators of xenobiotic metabolism and disposition.^[18] Activation of PXR and CAR can lead to the induction of genes encoding drug-metabolizing enzymes and transporters, which is an adaptive response to chemical exposure.^[20] However, prolonged activation can contribute to liver hypertrophy and potentially other adverse effects.^[20]



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of Metconazole in mammalian liver cells.

Conclusion

Metconazole is a fungicide with a well-characterized toxicological profile in mammals, with the liver being the primary target organ. Its effects are mediated through the inhibition of cytochrome P450 enzymes and the activation of nuclear receptors. It is not considered to be carcinogenic or genotoxic. Developmental and reproductive effects are generally observed at doses that are also toxic to the parent animals. A significant data gap exists for the deuterated analog of metconazole. While deuteration has the potential to alter its metabolic profile and toxicity, specific studies are required to confirm these effects. This guide provides a comprehensive summary of the available data on metconazole and highlights the need for further research into its deuterated counterpart to ensure a thorough understanding of its potential risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. canada.ca [canada.ca]
- 2. echemi.com [echemi.com]
- 3. Federal Register :: Metconazole; Pesticide Tolerances [federalregister.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Federal Register :: Metconazole; Pesticide Tolerances [federalregister.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. fsc.go.jp [fsc.go.jp]
- 8. European Union Renews Approval of Metconazole as Candidate for Substitution - Foresight [useforesight.io]
- 9. iitri.org [iitri.org]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. nelsonlabs.com [nelsonlabs.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug-drug interactions between triazole antifungal agents used to treat invasive aspergillosis and immunosuppressants metabolized by cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of drug metabolism by blocking the activation of nuclear receptors by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Toxicological Profile of Metconazole and its Deuterated Analog: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392486#toxicological-profile-of-metconazole-and-its-deuterated-analog]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com